3-Fluoro-4-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzoyl chloride is a chemical compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be of interest due to the presence of the trifluoromethyl group, which is known to influence the properties of organic molecules, making them more applicable as pharmaceuticals, agrochemicals, or building blocks for organic materials .
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves various methods, including base-promoted cycloaddition reactions , and palladium-catalyzed trifluoromethylation of aryl chlorides . For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride is achieved through bromination, carboxylation, and chlorination, with the optimization of reaction conditions such as the amount of sulfuric acid and reaction temperature . These methods could potentially be adapted for the synthesis of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride.
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is significantly influenced by the presence of the trifluoromethyl group. Studies on trifluoromethylated benzanilides have shown that the trifluoromethyl group affects molecular conformation and crystal packing, with the presence of weak intermolecular interactions such as hydrogen bonds and the "fluorous effect" . These findings suggest that 3-Fluoro-4-(trifluoromethyl)benzoyl chloride would also exhibit unique structural characteristics due to its trifluoromethyl group.
Chemical Reactions Analysis
Trifluoromethyl groups are known to be electron-withdrawing and can influence the reactivity of the aromatic compounds they are attached to. The papers discuss various reactions involving trifluoromethyl groups, such as the (3 + 2) cycloaddition to form triazoles and the Friedel–Crafts reaction to synthesize benzophenone derivatives . These reactions highlight the versatility of trifluoromethylated compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the synthesis of soluble fluoro-polyimides . The trifluoromethyl group's strong electron-withdrawing nature also makes it a powerful attractor of electron density, which can affect the overall properties of the molecule, such as its acidity and hydrogen bonding characteristics . These properties are likely to be relevant to 3-Fluoro-4-(trifluoromethyl)benzoyl chloride as well.
Scientific Research Applications
Synthesis of Quinazolinones
- One-Step Synthesis of 4(3H)-Quinazolinones : Utilizing 2-Fluoro substituted benzoyl chlorides, including compounds similar to 3-Fluoro-4-(trifluoromethyl)benzoyl chloride, researchers have developed a method to synthesize 4(3H)-quinazolinones. This process is notable for its moderate yields and the fact that the products usually require no further purification. Some of the synthesized quinazolinones showed moderate activity against tumor cell lines (Deetz, Malerich, Beatty, & Smith, 2001).
Post-Polymerization Reactions
- Acid-Catalyzed Benzoylation Reactions of Diels-Alder Polyphenylenes : In this study, ring-substituted benzoyl chloride derivatives, like 4-(trifluoromethyl)benzoyl chloride, were used in post-polymerization reactions with Diels-Alder polyphenylene. This approach effectively increased the hydrophobicity of the resulting polymer (Fujimoto, Sorte, Bell, Poirier, Park, Maurya, Lee, & Kim, 2018).
Fluorination and Trifluoromethylation Reactions
- Trifluoromethylation Reactions with Acid Chlorides : The study describes how (CF3)2Cd complexes interact with inorganic and organic acid chlorides, including benzoyl chloride, in polar reactions. This process is used for trifluoromethylation, creating trifluoromethylated compounds (Dukat & Naumann, 1985).
Safety and Hazards
3-Fluoro-4-(trifluoromethyl)benzoyl chloride is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with amines, alcohols, and water, forming amides, esters, and acids respectively .
Mode of Action
3-Fluoro-4-(trifluoromethyl)benzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . The chlorine atom attached to the carbonyl carbon is a good leaving group, making the carbonyl carbon susceptible to attack by nucleophiles .
Biochemical Pathways
The compound’s reactivity suggests it could potentially participate in various biochemical reactions, depending on the presence of suitable nucleophiles .
Pharmacokinetics
Given its reactivity, it’s likely that the compound would be rapidly metabolized in the body .
Result of Action
Due to its reactivity, it could potentially react with various biomolecules, altering their structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride. The compound is moisture sensitive, and contact with water liberates toxic gas . It should be kept away from open flames, hot surfaces, and sources of ignition . It’s also important to note that the compound is classified as a combustible, corrosive hazardous material .
properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-5(6(10)3-4)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDAEMNQJYDHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370456 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216144-68-2 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216144-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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